![molecular formula C9H11ClN6 B3085554 2-methyl-N-(1H-1,2,3,4-tetraazol-5-yl)benzenecarboximidamide hydrochloride CAS No. 115751-68-3](/img/structure/B3085554.png)
2-methyl-N-(1H-1,2,3,4-tetraazol-5-yl)benzenecarboximidamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For example, a series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 .Molecular Structure Analysis
The molecular formula of “2-methyl-N-(1H-1,2,3,4-tetraazol-5-yl)benzenecarboximidamide hydrochloride” is C9H11ClN6 . The molecular weight is 238.67684 .Scientific Research Applications
CO2 Conversion and Selective Capture
This compound has been used in the creation of a new honeycomb metal–carboxylate-tetrazolate framework with multiple functions for CO2 conversion and selective capture of C2H2, CO2, and benzene . The framework shows high adsorption capacity for CO2 and C2H2, and significantly selective separation of CO2/CH4, C2H2/CO2, and C2H2/CH4 .
Heterogeneous Catalyst
The metal-organic framework (MOF) containing this compound can efficiently catalyze the cyclic addition reaction between CO2 and different epoxides to produce cyclic carbonates with high conversion yields .
Selective Adsorption
The MOF with this compound also shows selective adsorption for benzene over cyclohexane .
Angiotensin-II Receptor Antagonists
This compound has been evaluated as a new class of angiotensin-II receptor antagonists . A series of compounds were synthesized using a variety of phenols .
Antioxidant Potentials
The synthesized compounds showed significant free radical scavenging potentials more than the parent drug .
Antihypertensive Potentials
The synthesized compounds retained antihypertensive potentials . In particular, the AV2 test compound was found to be the most potent against hypertension .
Urease Inhibition Properties
Most of the synthesized analogs showed urease inhibitory actions .
In Vitro Cytotoxicity
The compound has been used in the synthesis of new derivatives that have been evaluated for their in vitro cytotoxicity .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with angiotensin-ii receptors .
Mode of Action
Similar compounds have been reported to act as angiotensin-ii receptor antagonists . They bind to these receptors and prevent the binding of angiotensin-II, a hormone that causes vasoconstriction and an increase in blood pressure .
Biochemical Pathways
Angiotensin-ii receptor antagonists generally affect the renin-angiotensin-aldosterone system (raas), a critical pathway in the regulation of blood pressure .
Result of Action
Angiotensin-ii receptor antagonists, in general, result in vasodilation and a decrease in blood pressure .
properties
IUPAC Name |
2-methyl-N'-(2H-tetrazol-5-yl)benzenecarboximidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6.ClH/c1-6-4-2-3-5-7(6)8(10)11-9-12-14-15-13-9;/h2-5H,1H3,(H3,10,11,12,13,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKRQJMMEKMFSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=NC2=NNN=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=N/C2=NNN=N2)/N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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